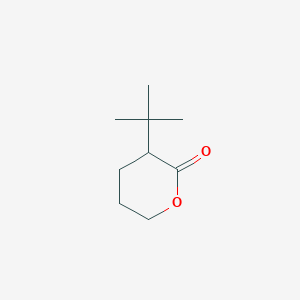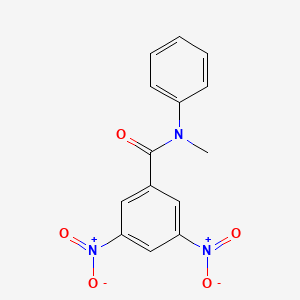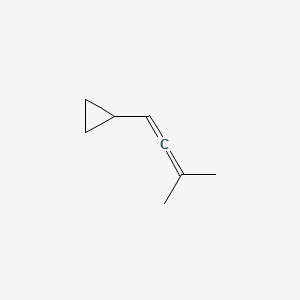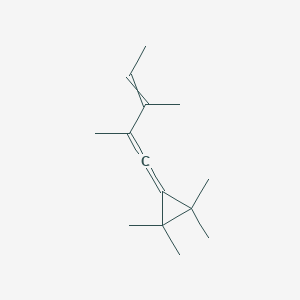
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane is a chemical compound known for its unique structure and properties It is a member of the cyclopropane family, characterized by a three-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with tetramethylcyclopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.
科学的研究の応用
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of ring strain on reactivity.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism by which (2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to certain reactions. This strain can facilitate the formation of reactive intermediates that interact with various molecular targets, leading to the observed effects.
類似化合物との比較
Similar Compounds
Cyclopropane: The simplest member of the cyclopropane family, known for its high ring strain and reactivity.
Tetramethylcyclopropane: A related compound with similar structural features but different reactivity.
Dimethylbutadiene: A diene that shares some structural similarities but lacks the cyclopropane ring.
Uniqueness
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane is unique due to the combination of its diene and cyclopropane moieties. This combination imparts distinct reactivity and properties, making it a valuable compound for various research applications.
特性
CAS番号 |
61272-01-3 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
InChI |
InChI=1S/C14H22/c1-8-10(2)11(3)9-12-13(4,5)14(12,6)7/h8H,1-7H3 |
InChIキー |
MPDUOYWIYHFGNT-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)C(=C=C1C(C1(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


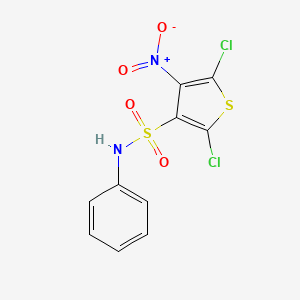
![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)

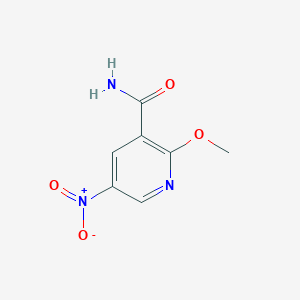

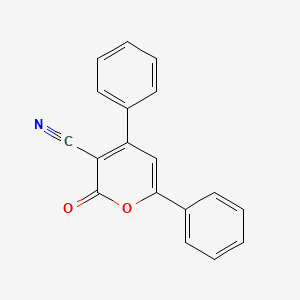

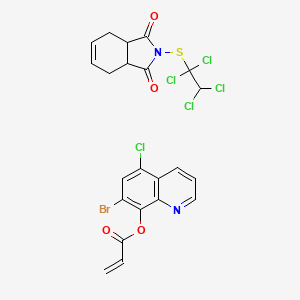
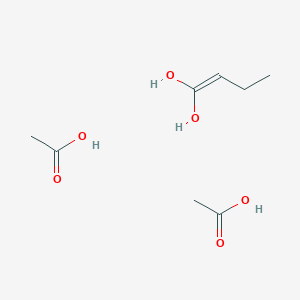
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
